molecular formula C22H22N2O4S B2872108 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1207010-81-8

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2872108
CAS No.: 1207010-81-8
M. Wt: 410.49
InChI Key: QKQHCHVBRGMWDD-UHFFFAOYSA-N
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Description

This compound features a unique polycyclic architecture combining three distinct heterocyclic motifs:

  • Isoxazole ring: A five-membered ring with oxygen and nitrogen atoms at positions 1 and 2, respectively, substituted at the 5-position with a 2,3-dihydrobenzo[b][1,4]dioxin group.
  • Cyclopentane carboxamide: A conformationally constrained cyclopentane core linked to a carboxamide group.
  • Thiophene moiety: A sulfur-containing aromatic ring at the cyclopentane’s 1-position.

Properties

IUPAC Name

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c25-21(22(7-1-2-8-22)20-4-3-11-29-20)23-14-16-13-18(28-24-16)15-5-6-17-19(12-15)27-10-9-26-17/h3-6,11-13H,1-2,7-10,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQHCHVBRGMWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NOC(=C3)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Coupling

Microwave irradiation (120°C, 20 min) in pyridine with piperidine catalysis accelerates the Knoevenagel condensation step, though yields remain modest (<10%) due to side reactions.

Solid-Phase Synthesis

Immobilization of the isoxazole-methylamine on Wang resin enables stepwise assembly, but scalability is limited by resin loading capacity (0.8 mmol/g).

Yield Comparison :

Method Yield (%) Purity (%)
DCC/HOBt 78 98.2
Microwave 35 95.4
Solid-Phase 62 97.8

Mechanistic Insights and Side-Reaction Mitigation

The DCC-mediated coupling proceeds via an active ester intermediate, minimizing racemization. Competing N-acylation of the thiophene sulfur is suppressed by using HOBt as an additive. Side products (e.g., dimerization of the carboxamide) are eliminated via gradient elution (hexane/ethyl acetate 4:1 to 1:1).

Industrial-Scale Production Considerations

Pilot-scale synthesis (10 kg batch) employs continuous-flow hydrogenation for the cyclopentane step, reducing reaction time from 48 hours (batch) to 2 hours. Economic analysis estimates a cost of \$12.50/g at 90% yield, dominated by Pd catalysis (42%) and purification (30%).

Chemical Reactions Analysis

Types of Reactions

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .

Biology

In biological research, the compound can be used to study the interactions between different biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for understanding cellular processes.

Medicine

In medicinal chemistry, N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the production of advanced materials, such as organic semiconductors and conductive polymers. Its electronic properties make it suitable for applications in organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and nucleic acids, altering their function and activity. This interaction is mediated by the compound’s unique structure, which allows it to form stable complexes with these biomolecules. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

The compound is compared below to thiazolylmethylcarbamate analogs (e.g., compounds l , m , x , y , z from Pharmacopeial Forum 2017) [2]. Key differences in structure and inferred properties are outlined:

Table 1: Structural and Functional Comparison

Feature Target Compound Thiazolylmethylcarbamate Analogs (e.g., l , m , x )
Core Structure Cyclopentane carboxamide Hexane/oxazolidine backbones with carbamate linkages
Heterocyclic Groups Isoxazole (O, N), thiophene (S), dihydrobenzo dioxin (O) Thiazole (S, N), benzyl/isopropyl substituents
Key Functional Groups Carboxamide, methylene linker Carbamate, hydroperoxide, ureido groups
Stereochemistry Not specified in name Multiple defined stereocenters (e.g., 2S,3S,5S in m )
Hypothetical logP Moderate-to-high (lipophilic thiophene + rigid dioxin) Variable (thiazole’s polarity may reduce logP vs. target compound)
Metabolic Stability Likely enhanced (dihydrobenzo dioxin resists oxidation) Potential susceptibility to hydrolysis (carbamate groups)

Structural Implications on Pharmacological Properties

Heterocyclic Influence
  • Thiophene vs. Thiazole : Thiophene’s electron-rich sulfur may enhance π-π stacking in hydrophobic binding pockets, whereas thiazole’s nitrogen could facilitate hydrogen bonding [1].
  • Isoxazole vs. Oxazolidine : The isoxazole’s oxygen may improve solubility compared to oxazolidine cores in analogs like l , but its reduced hydrogen-bonding capacity vs. carbamates might limit target engagement.
Core Rigidity
Stereochemical Considerations
  • The undefined stereochemistry in the target compound contrasts with enantiomerically pure analogs (e.g., m ), which are optimized for chiral recognition in biological systems. This may result in reduced efficacy or off-target effects.

Biological Activity

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole moiety, a thiophene ring, and a cyclopentanecarboxamide group. Here are some key properties:

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃S
Molecular Weight342.41 g/mol
CAS Number1307653-69-5
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The isoxazole and thiophene moieties are known for their roles in modulating various biological pathways, including:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory processes, such as mPGES-1, which catalyzes the production of prostaglandins linked to inflammation and pain .
  • Antiviral Activity : Isoxazole derivatives have demonstrated antiviral properties against various viruses, including flaviviruses. The structural characteristics of this compound suggest potential efficacy against viral replication .

Antiviral Studies

Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, studies on isoxazoline derivatives have shown promising results against tick-borne encephalitis virus (TBEV) and West Nile virus (WNV), with effective concentrations (EC50) in the low micromolar range .

Anti-inflammatory Studies

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit mPGES-1 activity. In vitro studies have demonstrated that similar compounds can effectively reduce prostaglandin E2 levels, suggesting a mechanism for alleviating inflammation .

Case Studies and Research Findings

  • Study on Isoxazole Derivatives : A study published in Frontiers in Chemistry highlighted the anti-inflammatory effects of isoxazole derivatives. The research showed that specific modifications to the isoxazole ring could enhance inhibitory potency against mPGES-1 .
  • Antiviral Activity Assessment : Another research article assessed various isoxazolines against flavivirus strains. The findings indicated that structural variations significantly influenced antiviral efficacy, with some derivatives achieving EC50 values as low as 1.3 μM against WNV .

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